molecular formula C4H8N2O4 B1498862 Tartaramide, D- CAS No. 13007-74-4

Tartaramide, D-

Cat. No.: B1498862
CAS No.: 13007-74-4
M. Wt: 148.12 g/mol
InChI Key: GRMNJXQBRPJVQV-LWMBPPNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tartaramide, D- is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tartaramide, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tartaramide, D- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Tartaramide, D- is utilized extensively in organic synthesis, particularly as a chiral building block. Its ability to form high enantiomeric excess (ee) makes it valuable in the production of chiral compounds.

  • Chiral Ligands : Tartaramide derivatives serve as chiral ligands in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, enhancing the efficiency of synthesizing pharmaceuticals and agrochemicals .
  • Synthesis of Lactams and Lactones : The compound is also used to produce chiral lactams and lactones, which are important intermediates in medicinal chemistry. The high ee achieved with tartaramides contributes to the development of drugs with specific biological activities .

Materials Science

In materials science, Tartaramide, D- has been explored for its potential in creating novel materials with specific properties.

  • Stereocopolyamides : Research has shown that Tartaramide can be incorporated into stereocopolyamides, which exhibit unique thermal and mechanical properties. These materials are investigated for applications in high-performance polymers .
  • Silica Fibers : Tartaramide has been studied for its role in forming highly aligned silica fibers through sol-gel processes. These fibers possess significant strength and thermal stability, making them suitable for advanced material applications .

Case Studies

Several studies have documented the applications of Tartaramide, D-:

  • Study on Chiral Ligands : A study highlighted the use of tartaramides as chiral ligands in catalysis, demonstrating their effectiveness in promoting asymmetric reactions with high yields and selectivity .
  • Investigation of Crystallization Behavior : Another research focused on the crystallization behavior of tartaramides, revealing insights into their structural properties and potential uses in crystalline materials .

Data Table: Applications of Tartaramide, D-

Application AreaSpecific UseBenefits
Organic SynthesisChiral ligandsHigh enantiomeric excess
Synthesis of lactams/lactonesEfficient production of chiral compounds
Materials ScienceStereocopolyamidesUnique thermal and mechanical properties
Formation of silica fibersEnhanced strength and thermal stability

Properties

CAS No.

13007-74-4

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanediamide

InChI

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m0/s1

InChI Key

GRMNJXQBRPJVQV-LWMBPPNESA-N

SMILES

C(C(C(=O)N)O)(C(=O)N)O

Isomeric SMILES

[C@H]([C@@H](C(=O)N)O)(C(=O)N)O

Canonical SMILES

C(C(C(=O)N)O)(C(=O)N)O

Key on ui other cas no.

77982-84-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.